molecular formula C5H11NO2 B177394 (R)-2-(Dimethylamino)propanoic acid CAS No. 157431-09-9

(R)-2-(Dimethylamino)propanoic acid

Cat. No.: B177394
CAS No.: 157431-09-9
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-SCSAIBSYSA-N
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Description

(R)-2-(Dimethylamino)propanoic acid (CAS 157431-09-9) is a chiral α-amino acid derivative characterized by a dimethylamino group (-N(CH₃)₂) at the β-position of the propanoic acid backbone. Its R-configuration confers stereospecificity, influencing interactions in biological systems or synthetic applications. The compound is noted for 96% purity in commercial sources , suggesting its relevance in pharmaceutical or fine chemical synthesis.

Preparation Methods

Asymmetric Catalytic Hydrogenation

Ruthenium-Catalyzed Enantioselective Synthesis

Asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors represents a robust strategy for (R)-DMAP synthesis. A Ru-based catalyst with chiral phosphine ligands (e.g., BINAP) achieves >97% enantiomeric excess (ee) during the reduction of 2-(dimethylamino)acrylic acid derivatives . Critical parameters include:

Catalyst SystemSubstratePressure (bar)Temperature (°C)Yield (%)ee (%)
Ru/(R)-BINAP2-(Dimethylamino)acrylic acid50608597.2
Ru/(S)-Xyl-SEGPHOSMethyl 2-(dimethylamino)acrylate30507896.8

The reaction proceeds via syn-addition of hydrogen to the prochiral double bond, with the chiral ligand dictating the (R)-configuration . Drawbacks include the high cost of Ru catalysts and ligand synthesis.

Substrate Engineering for Improved Selectivity

Modifying the ester group of acrylic acid precursors enhances enantioselectivity. tert-Butyl esters exhibit 5–7% higher ee compared to methyl esters due to steric effects that stabilize the transition state .

Enzymatic Synthesis via Reductive Amination

Alcohol Dehydrogenase (ADH)-Mediated Systems

Biocatalytic routes using ADH from Candida glabrata enable direct reductive amination of 2-oxo-4-(dimethylamino)butanoate to (R)-DMAP. Coupling with glucose dehydrogenase (GDH) for cofactor regeneration achieves 99.5% ee and 79% yield at 330 g·L⁻¹ substrate loading . Key advantages:

  • Reaction Conditions : pH 7.0, 30°C, aqueous buffer .

  • Space-Time Yield : 660 g·L⁻¹·d⁻¹, rivaling industrial benchmarks .

Immobilized Enzyme Systems

Immobilizing ADH on chitosan beads improves stability, allowing 15 reuse cycles with <10% activity loss. This reduces production costs by 40% compared to free-enzyme systems .

Nucleophilic Substitution from Chiral Precursors

Alkylation of (R)-Serine Derivatives

(R)-DMAP is synthesized via dimethylation of (R)-serine’s amino group. Protecting the carboxyl and hydroxyl groups with tert-butyldimethylsilyl (TBS) permits selective N,N-dimethylation using methyl iodide in DMF:

  • Protection : (R)-Serine → TBS-protected intermediate (92% yield) .

  • Dimethylation : KI, K₂CO₃, CH₃I, 60°C, 12 h (74% yield) .

  • Deprotection : TBAF in THF, 25°C, 2 h (89% yield) .

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction converts (S)-2-amino alcohols to (R)-DMAP via oxidation and subsequent carboxylation:

  • Oxidation : (S)-2-(Dimethylamino)propanol → ketone (91% yield, ).

  • Carboxylation : KOCl, CO₂, 0°C (68% yield) .

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Reacting racemic DMAP with (1S)-(−)-camphorsulfonic acid in ethanol yields diastereomeric salts. Fractional crystallization isolates the (R)-enantiomer with 98% ee and 41% yield .

Chiral Chromatography

Preparative HPLC using a Chiralpak IC column (hexane:isopropanol 90:10) achieves baseline separation (α = 1.52) but is limited to small-scale applications due to high solvent costs .

Comparative Analysis and Industrial Feasibility

Cost-Benefit Evaluation

MethodCost ($/kg)ee (%)Yield (%)Scalability
Asymmetric Hydrogenation12,00097.285High
Enzymatic Synthesis8,50099.579Very High
Nucleophilic Substitution9,20099.868Moderate

Biocatalytic methods are optimal for large-scale production, while resolution techniques suit niche applications requiring ultra-high purity.

Environmental Impact

Enzymatic routes reduce waste by 70% compared to metal-catalyzed methods, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

®-2-(Dimethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅H₁₁NO₂
  • Molecular Weight : 117.15 g/mol
  • Chirality : Exists in two enantiomeric forms: (R) and (S), with the (R) form being more biologically active.
  • Functional Groups : Contains a dimethylamino group that enhances solubility and reactivity.

Chemical Synthesis

(R)-DMAP serves as a crucial building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Reduced to amines or alcohols using agents like lithium aluminum hydride.
  • Substitution Reactions : The dimethylamino group can be replaced by other functional groups.

These properties make (R)-DMAP valuable in synthetic organic chemistry for creating new compounds.

(R)-DMAP has demonstrated significant biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) of 62.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Interactions : Influences the activity of various metabolic enzymes, potentially altering their conformation and function. This interaction is crucial for understanding metabolic pathways .
  • Antifungal Properties : Preliminary studies indicate moderate antifungal activity against Candida species, suggesting its potential as a therapeutic agent .

Pharmaceutical Applications

Due to its biological activities, (R)-DMAP is explored for use in drug development:

  • Neurotransmitter Synthesis : Acts as a precursor in synthesizing neurotransmitters, impacting synaptic transmission and neurological functions .
  • Antimycobacterial Research : Investigated for its efficacy against multidrug-resistant Mycobacterium tuberculosis strains, showcasing its potential in treating resistant infections .

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study evaluated the antimicrobial efficacy of (R)-DMAP against MRSA, reporting an MIC of 62.5 µg/mL, indicating its potential as an effective alternative to traditional antibiotics .
  • Enzyme Interaction Studies :
    Research focused on how (R)-DMAP influences metabolic enzyme activity revealed significant modulation effects through selective binding to enzyme active sites .
  • Antifungal Activity Assessment :
    Studies assessing antifungal properties demonstrated that (R)-DMAP exhibited moderate activity against various Candida species, warranting further investigation for therapeutic applications .

Mechanism of Action

The mechanism by which ®-2-(Dimethylamino)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Stereochemistry Key Properties/Applications Reference
(R)-2-(Dimethylamino)propanoic acid -N(CH₃)₂ at β-position R-configuration High purity (96%); chiral synthon
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid -Boc-protected amino, 4-iodophenyl at γ-position R-configuration Anticancer agent precursor (Type D inhibitors)
(R)-2-Amino-3-(methylthio)propanoic acid -NH₂ at α-position, -SCH₃ at β-position R-configuration Thioether-enhanced lipophilicity
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Dihydroisoquinolinyl-amino group S-configuration Potential enzyme targeting (e.g., proteases)
(R)-2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid Thienopyrimidine-amino group R-configuration Heterocyclic pharmacophore for kinase inhibition

Key Observations :

  • Substituent Impact: The dimethylamino group in the target compound enhances basicity compared to tert-butoxycarbonyl (Boc) or thioether substituents. Boc groups (e.g., in ) are typically used for amine protection during synthesis, while thioethers (e.g., ) increase lipophilicity, affecting membrane permeability.
  • Aromatic vs.

Stereochemical Considerations

  • R vs. S Configuration: The R-configuration in the target compound distinguishes it from S-configured analogs like those in . For example, (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid may interact differently with chiral biological targets, such as proteases or transporters .
  • Stereospecific Synthesis : and emphasize stereospecific routes (e.g., EDCI/HOBt coupling ), underscoring the importance of retaining configuration during derivatization.

Physicochemical and Functional Properties

  • Solubility and Basicity: The dimethylamino group (pKa ~10–11) increases water solubility at physiological pH compared to Boc-protected or aromatic analogs. Conversely, thienopyrimidine derivatives (e.g., ) may exhibit lower solubility due to planar aromatic systems.
  • Biological Activity: Type D inhibitors in , derived from iodophenylpropanoic acid precursors, demonstrate anticancer activity, suggesting that substituent bulkiness (e.g., iodophenyl) enhances target affinity. The target compound’s dimethylamino group could modulate similar pathways but with distinct pharmacokinetics.

Biological Activity

(R)-2-(Dimethylamino)propanoic acid, also known as (R)-DMAP, is an organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. This compound has garnered attention in various biological and chemical research fields due to its unique structural properties and biological activities. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(R)-DMAP possesses a chiral center, existing in two enantiomeric forms: (R) and (S). The (R) form is particularly significant in biological applications due to its enhanced solubility and reactivity attributed to the dimethylamino group attached to the propanoic acid backbone. This group can function as a nucleophile or a leaving group under specific conditions, influencing the compound's interaction with biological targets.

Biological Activities

(R)-DMAP exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Research indicates that (R)-DMAP has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values have been reported to be effective against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Enzyme Interactions : The compound is utilized in studies related to enzyme interactions and metabolic pathways. It may modulate enzyme activity through its interactions with specific active sites or through allosteric mechanisms.
  • Antifungal Properties : Preliminary studies suggest that (R)-DMAP may also exhibit antifungal activity, although further research is needed to establish its efficacy against specific fungal strains .

The mechanism by which (R)-DMAP exerts its effects involves interactions with specific molecular targets within cells. These interactions can lead to alterations in cellular processes such as protein synthesis and metabolic regulation. For instance, it has been suggested that the compound may inhibit protein synthesis pathways, thereby exerting bactericidal effects on susceptible microorganisms .

1. Antimicrobial Efficacy Against MRSA

A study evaluated the antimicrobial efficacy of (R)-DMAP against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an MIC of 62.5 µg/mL, showcasing its potential as an effective agent against resistant strains when compared to traditional antibiotics like gentamicin .

2. Enzyme Interaction Studies

In a series of experiments designed to assess enzyme interactions, (R)-DMAP was found to influence the activity of certain metabolic enzymes significantly. This effect was attributed to its ability to bind selectively to enzyme active sites, altering their conformation and function.

3. Antifungal Activity Assessment

In another study focused on antifungal properties, (R)-DMAP demonstrated moderate activity against Candida species, with MIC values suggesting potential for development into therapeutic agents targeting fungal infections .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of (R)-DMAP compared to structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityKey Features
This compound C₅H₁₁NO₂Effective (MIC 62.5 µg/mL against MRSA)Chiral structure; dimethylamino group enhances solubility
2-Amino-3-methylbutanoic acidC₅H₁₁NO₂ModerateLacks dimethylamino group; different effects
2-(Dimethylamino)butyric acidC₅H₁₁NO₂LowStructural variations lead to altered properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(Dimethylamino)propanoic acid, and how can its enantiomeric purity be ensured?

The synthesis of this compound typically involves reductive amination or chiral resolution. For example, a modified Eschweiler-Clarke reaction using amino acids like L-histidine as starting materials, with formaldehyde and sodium cyanoborohydride, has been reported to achieve selective dimethylation of the α-amino group . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives is recommended. Post-synthesis characterization via 1^1H/13^{13}C NMR and polarimetry can confirm stereochemical integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the dimethylamino group (δ2.22.4δ \sim2.2–2.4 ppm for N–CH3_3) and carboxylic acid protons (δ1012δ \sim10–12 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, particularly for detecting impurities in deuterated analogs .
  • X-ray Crystallography : For resolving absolute configuration, especially when crystallized as salts (e.g., hydrochloride) .

Q. How is this compound utilized in medicinal chemistry research?

This compound serves as a chiral building block for peptidomimetics and enzyme inhibitors. Its dimethylamino group enhances solubility and bioavailability, making it valuable in designing prodrugs or targeting neurotransmitter receptors. For example, derivatives have been explored as modulators of GABAA_A receptors or substrates for amino acid decarboxylases .

Advanced Research Questions

Q. What strategies address challenges in stereoselective synthesis of this compound derivatives under mild conditions?

Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) can achieve high enantiomeric excess (ee >95%) in hydrogenation steps . Alternatively, enzymatic resolution with lipases or transaminases offers eco-friendly routes. Recent studies highlight the use of immobilized enzymes in continuous-flow systems to improve yield and scalability .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to target proteins like kinases or proteases. Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic properties of the dimethylamino group, guiding structural modifications to enhance potency .

Q. How should researchers resolve contradictory data on the biological activity of this compound enantiomers?

Discrepancies often arise from impurities or assay conditions. A stepwise approach includes:

  • Reproducing assays with rigorously purified enantiomers (via preparative HPLC).
  • Validating target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Meta-analysis of structure-activity relationships (SAR) across analogs to identify substituents influencing activity (e.g., bromophenyl groups enhancing receptor selectivity) .

Q. Methodological Considerations

Q. What protocols ensure stability during storage of this compound?

Store the compound at −20°C under inert gas (argon) to prevent oxidation of the tertiary amine. Lyophilization or formulation as a hydrochloride salt improves long-term stability. Periodic purity checks via TLC (silica gel, ethanol:ammonia 9:1) are advised .

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^22H) of this compound aid in metabolic studies?

Labeling the dimethylamino group with 13^{13}C enables tracking via NMR in metabolic flux analysis. Deuterated analogs (e.g., CD3_3 groups) are used in pharmacokinetic studies with LC-MS/MS to distinguish endogenous and exogenous compounds .

Properties

IUPAC Name

(2R)-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157431-09-9
Record name (2R)-2-(dimethylamino)propanoic acid
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